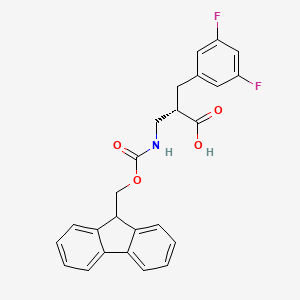
Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is a synthetic amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the 3,5-difluorobenzyl group adds unique chemical properties, making it valuable in various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the 3,5-Difluorobenzyl Group: The 3,5-difluorobenzyl group is introduced through a nucleophilic substitution reaction. The protected amino acid is reacted with 3,5-difluorobenzyl bromide in the presence of a base like potassium carbonate.
Deprotection and Purification: The final compound is obtained by removing the Fmoc protecting group using a mild base such as piperidine. The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automation and continuous flow techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the functional groups.
Peptide Bond Formation: The amino and carboxyl groups of the compound are reactive sites for peptide bond formation, making it suitable for peptide synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium carbonate and 3,5-difluorobenzyl bromide are used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Peptide Synthesis: Coupling reagents like HATU or EDCI are used in the presence of bases like DIPEA.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and peptides containing the this compound residue.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is used as a building block in the synthesis of complex peptides and proteins
Biology
The compound is utilized in biological research to study protein-protein interactions and enzyme-substrate specificity. The presence of the 3,5-difluorobenzyl group can influence the binding affinity and selectivity of peptides.
Medicine
In medicinal chemistry, this compound is employed in the design of peptide-based drugs. The fluorine atoms can improve the pharmacokinetic properties of the drugs, such as metabolic stability and membrane permeability.
Industry
The compound finds applications in the pharmaceutical industry for the development of novel therapeutics. It is also used in the production of diagnostic tools and biochemical assays.
Mechanism of Action
The mechanism of action of Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid involves its incorporation into peptides and proteins. The 3,5-difluorobenzyl group can interact with specific molecular targets, influencing the activity and function of the peptides. The fluorine atoms can form strong hydrogen bonds and dipole interactions, enhancing the binding affinity and specificity of the peptides to their targets.
Comparison with Similar Compounds
Similar Compounds
Fmoc-(s)-3-amino-2-(4-fluorobenzyl)propanoic acid: Similar structure but with a single fluorine atom at the para position.
Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid: Similar structure but with fluorine atoms at the ortho and para positions.
Fmoc-(s)-3-amino-2-(3,5-dichlorobenzyl)propanoic acid: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is unique due to the presence of two fluorine atoms at the meta positions of the benzyl group. This specific substitution pattern can significantly influence the chemical and biological properties of the compound, making it distinct from other similar compounds.
Properties
Molecular Formula |
C25H21F2NO4 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(2S)-2-[(3,5-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-17-10-15(11-18(27)12-17)9-16(24(29)30)13-28-25(31)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,10-12,16,23H,9,13-14H2,(H,28,31)(H,29,30)/t16-/m0/s1 |
InChI Key |
CCEZGZLOWYHHLS-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=CC(=CC(=C4)F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC(=C4)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


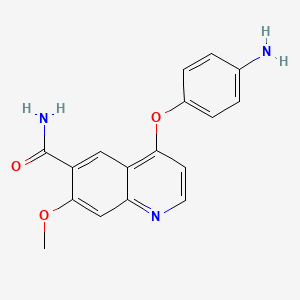
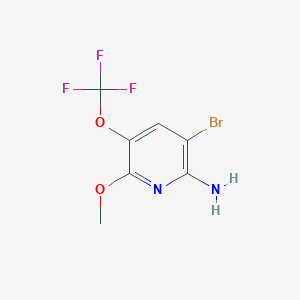

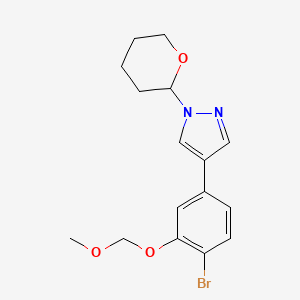
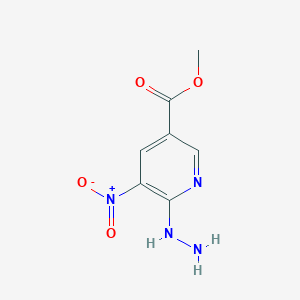
![N-(1,1-Dimethylethyl)-4'-(methylamino)[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13984112.png)
![8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13984120.png)
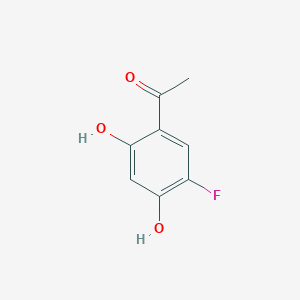
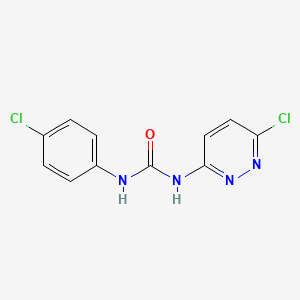
![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid](/img/structure/B13984139.png)
![tert-Butyl 3-oxospiro[indoline-2,4'-piperidine]-1'-carboxylate](/img/structure/B13984141.png)
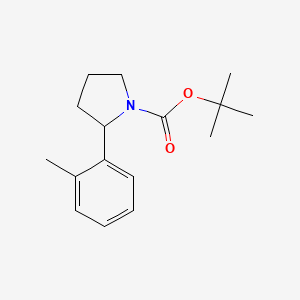
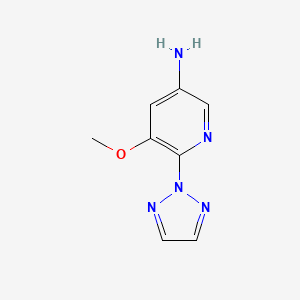
![Ethyl 8-ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13984158.png)
